The synthesis of gemcabene calcium involves several steps that typically include the formation of the dicarboxylic acid precursor followed by its conversion to the calcium salt. While specific proprietary methods may vary, the general approach includes:
Technical parameters such as reaction times, temperatures, and concentrations are optimized during these processes to maximize yield and purity.
Gemcabene calcium features a unique molecular structure characterized by its dicarboxylic acid backbone with a dialkyl ether functional group. Key structural details include:
The molecular weight of gemcabene calcium is approximately 358.48 g/mol, which is relevant for dosage formulation in clinical settings.
Gemcabene calcium undergoes several chemical reactions relevant to its pharmacological activity:
The mechanism of action for gemcabene calcium is multifaceted:
Gemcabene calcium possesses several notable physical and chemical properties:
These properties are crucial for developing effective pharmaceutical formulations that ensure bioavailability and therapeutic effectiveness.
Gemcabene calcium is being explored for various therapeutic applications:
Gemcabene calcium (chemical name: PD-72953 calcium; CAS: 209789-08-2) emerged from pharmaceutical research in 1995 as a novel dialkyl ether dicarboxylic acid derivative. Its molecular structure comprises the monocalcium salt of 6,6′-oxybis(2,2-dimethylhexanoic acid) (C₁₆H₂₈CaO₅), optimized for enhanced bioavailability and hepatocyte targeting [1] [2]. Early preclinical studies identified its unique ability to inhibit the incorporation of ¹⁴C-acetate into hepatocytes, disrupting de novo biosynthesis of fatty acids and cholesterol—a mechanism distinct from statins [2].
The compound underwent significant developmental milestones:
Table 1: Key Milestones in Gemcabene Development
Year | Development Phase | Significance |
---|---|---|
1995 | Discovery | Identification of lipid-lowering activity via acetate incorporation inhibition |
2016–2018 | Regulatory Review | Resolution of FDA clinical hold for carcinogenicity studies |
2020 | Trial Resumption | Initiation of Phase III studies for NASH and COVID-19 |
Gemcabene calcium represents a first-in-class small molecule with dual hypolipidemic and anti-inflammatory pharmacology, distinguishing it from conventional therapies through three key attributes:
Gemcabene simultaneously targets multiple lipid parameters:
This multi-parameter efficacy positions gemcabene as a solution for combined dyslipidemias—particularly where statins or fibrates show limited efficacy, such as familial hypercholesterolemia [2] [5]. Unlike PPARα agonists (e.g., fibrates), gemcabene does not activate peroxisome proliferator-activated receptors (PPARs), as confirmed by transactivation assays showing no binding to human PPAR-α, γ, or δ subtypes [2] [4].
Beyond lipid modulation, gemcabene exerts transcriptional anti-inflammatory effects:
Table 2: Pharmacological Comparison with Conventional Agents
Drug Class | Primary Mechanism | Lipid Effects | Anti-Inflammatory Action |
---|---|---|---|
Statins | HMG-CoA reductase inhibition | LDL-C ↓, HDL-C ↑ | Modest CRP reduction |
Fibrates | PPARα agonism | Triglycerides ↓, HDL-C ↑ | Limited |
Gemcabene Calcium | Acetate incorporation inhibition | LDL-C ↓, Triglycerides ↓, HDL-C ↑ | Direct CRP transcription suppression |
Gemcabene fills two critical niches:
Its ongoing Phase III trials for NASH and cardiovascular outcomes may establish it as the first orally administered agent targeting both dyslipidemia and inflammation without PPAR-related side effects [3] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0